![molecular formula C18H14F2N2O3 B2999769 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid CAS No. 1172699-03-4](/img/structure/B2999769.png)
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole derivative that has shown promising results in various scientific research applications.
Scientific Research Applications
Multifunctional Material Development
One application involves the use of related pyrazole-based compounds in the fabrication of lanthanide metal–organic frameworks (Ln-MOFs). These frameworks exhibit strong stabilities under various conditions and are promising for applications such as Fe(III) ion detection, CO2 capture, and catalysis in chemical reactions. The study by Tan et al. (2018) on the robust Ln-MOFs showcases the potential of pyrazole derivatives in environmental and chemical engineering applications Tan et al., 2018.
Organic Synthesis and Catalysis
Research by Yamashita et al. (2009) explores the palladium-catalyzed oxidative coupling of heteroarene carboxylic acids with alkynes, leading to the synthesis of highly substituted heteroaromatic compounds. This method demonstrates the utility of carboxylic acid derivatives in the synthesis of complex organic molecules, potentially including fluoro-substituted pyrazole derivatives Yamashita et al., 2009.
Novel Compound Synthesis
Eleev et al. (2015) describe the synthesis of fluorocontaining substituted amides and pyrazolo[3,4-d]pyrimidines, highlighting the synthetic versatility of fluoro-substituted pyrazole carboxylic acids in producing compounds with potential biological activity Eleev et al., 2015.
In Vitro Biological Activity
The work by Ziegler et al. (1988) on the synthesis and in vitro biological activity of 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids underscores the potential of pyrazole derivatives in developing compounds with therapeutic benefits Ziegler et al., 1988.
Acid-Base Behavior Studies
Research on the acid-base behavior of pyrazole compared to isoxazole with organic acids by Girisha et al. (2016) provides insights into the hydrogen-bonding characteristics of pyrazole rings, which is fundamental for designing compounds with desired chemical properties Girisha et al., 2016.
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-14-5-1-12(2-6-14)9-22-10-16(18(23)24)17(21-22)25-11-13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGASKMXURJGHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.